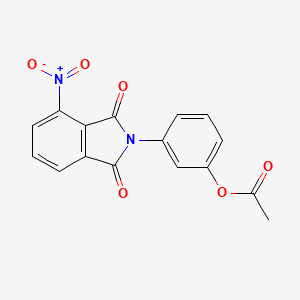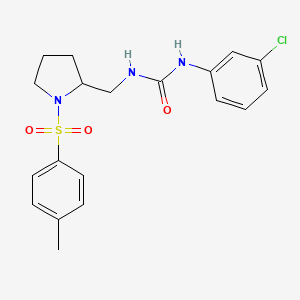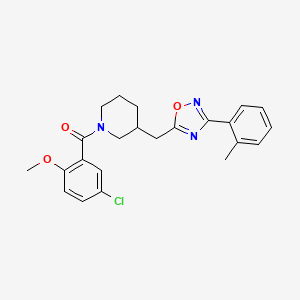
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of phthalimide . Phthalimide derivatives are recognized as one of the most talented skeletons, and its common structure is –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .
Synthesis Analysis
Phthalimide derivatives were synthesized from phthalic anhydride . The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule and their arrangement.Chemical Reactions Analysis
Phthalimide derivatives have been synthesized from phthalic anhydride . The reaction involves the formation of a cyclic imide structure, which is a common feature of phthalimide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight and formula can be determined using mass spectrometry . Its melting point and solubility can be determined using standard laboratory techniques.Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceutical agents due to its reactivity and the presence of functional groups that can undergo further transformations. It serves as a building block for creating molecules with potential therapeutic effects. The nitro group, in particular, can be reduced to an amine, which is a common functionality in drugs .
Herbicides
The structural complexity of “3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate” allows it to interact with specific biological pathways in plants, making it a candidate for herbicidal activity. Its mode of action could involve disrupting protein synthesis or hormonal balance within weed species .
Colorants and Dyes
Due to the conjugated system and the presence of the nitro group, this compound can be used in the synthesis of dyes and colorants. These materials are valuable in textile and printing industries for their vibrant colors and stability .
Polymer Additives
The compound’s molecular structure can enhance the properties of polymers when used as an additive. It can improve the thermal stability, mechanical strength, or chemical resistance of various polymer-based materials .
Organic Synthesis
As a versatile reagent, it finds applications in organic synthesis, particularly in the construction of complex molecules. It can act as an electrophile in various coupling reactions or as a precursor for the synthesis of heterocyclic compounds .
Photochromic Materials
The compound’s ability to change color upon exposure to light makes it suitable for the development of photochromic materials. These materials have applications in smart windows, sunglasses, and information storage devices .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that compounds with an indole nucleus, like this one, can bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)24-11-5-2-4-10(8-11)17-15(20)12-6-3-7-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDHAWCYJJNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)
![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)
![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)
![2-cinnamyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2943300.png)

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2943314.png)